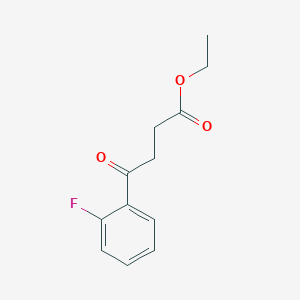

Ethyl 4-(2-fluorophenyl)-4-oxobutyrate

Description

Ethyl 4-(2-fluorophenyl)-4-oxobutyrate (CAS 898753-32-7) is a fluorinated aromatic ester with the molecular formula C₁₂H₁₃FO₃ and a molecular weight of 224.23 g/mol . Its structure comprises a butyrate backbone substituted with a 2-fluorophenyl group and a ketone at the γ-position. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Its fluorine substituent at the ortho position of the phenyl ring imparts unique electronic and steric properties, influencing reactivity and interaction with biological targets .

Propriétés

IUPAC Name |

ethyl 4-(2-fluorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-2-16-12(15)8-7-11(14)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHGNYNVGSYZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645630 | |

| Record name | Ethyl 4-(2-fluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-32-7 | |

| Record name | Ethyl 4-(2-fluorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-fluorophenyl)-4-oxobutyrate typically involves the esterification of 4-(2-fluorophenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-(2-fluorophenyl)-4-oxobutyric acid+ethanolsulfuric acidEthyl 4-(2-fluorophenyl)-4-oxobutyrate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(2-fluorophenyl)-4-oxobutyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-(2-fluorophenyl)-4-oxobutyric acid.

Reduction: Ethyl 4-(2-fluorophenyl)-4-hydroxybutyrate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry:

- Synthesis Intermediate: Ethyl 4-(2-fluorophenyl)-4-oxobutyrate serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be harnessed to create various derivatives, expanding its utility in organic synthesis.

2. Biology:

- Biological Activity: The compound has been investigated for its potential biological activities, particularly in antimicrobial and anti-inflammatory research. Studies suggest that it interacts with specific enzymes or receptors, modulating their activity.

3. Medicine:

- Pharmaceutical Development: this compound is explored for its potential therapeutic properties, including its efficacy against various cancer cell lines and its role in drug development targeting specific diseases.

4. Industry:

- Agrochemicals Production: The compound is utilized in the production of agrochemicals, contributing to the development of new herbicides and pesticides that leverage its chemical properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

Anticancer Activity

The compound has shown promising results in cytotoxicity assays against cancer cell lines. The following table summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HEPG2 | 3.5 |

| MCF7 | 5.0 |

These values indicate significant cytotoxic effects, highlighting the compound's potential as an anticancer agent.

Case Studies

1. In Vivo Studies:

A study involving Ehrlich Ascites Carcinoma (EAC) in mice demonstrated that administration of this compound resulted in significant tumor reduction without adverse effects on liver and kidney functions. Histopathological examinations confirmed the compound's safety profile alongside its efficacy.

2. Molecular Docking Studies:

Molecular docking simulations revealed strong interactions between this compound and key cancer-related receptors. These findings provide insights into how structural modifications can enhance binding affinity and biological activity, paving the way for the development of more potent derivatives.

Mécanisme D'action

The mechanism of action of Ethyl 4-(2-fluorophenyl)-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Fluorinated Phenyl Analogs

Positional Isomers of Fluorine

Ethyl 4-(2-fluorophenyl)-4-oxobutyrate is part of a series of mono-fluorinated analogs differing in the fluorine substituent’s position:

Key Findings :

- The ortho isomer (2-F) exhibits steric hindrance, reducing its reactivity in nucleophilic additions compared to meta and para isomers .

- Para-substituted analogs show higher melting points due to symmetrical packing in the crystal lattice .

Di- and Tri-fluorinated Derivatives

Key Findings :

- Di- and tri-fluorinated derivatives exhibit lower pKa values (≈8.5–9.0) compared to mono-fluorinated analogs (≈10.2), enhancing acidity at the α-carbon .

- 2,4-Difluoro analogs are preferred in drug discovery for balanced lipophilicity and metabolic stability .

Halogen-Substituted Analogs (Cl, Br)

Key Findings :

- Chlorinated analogs are less lipophilic (logP ~2.5) than fluorinated derivatives (logP ~2.9) but more reactive in cross-coupling reactions .

- Brominated derivatives are intermediates in palladium-catalyzed reactions, leveraging bromide’s superior leaving-group properties .

Non-Halogenated Analogs

Key Findings :

- Methoxy-substituted analogs exhibit red-shifted UV-Vis absorption (λmax ~270 nm) due to extended conjugation .

- Methyl groups enhance solubility in non-polar solvents (e.g., hexane) by ~20% compared to fluorinated analogs .

Heterocyclic and Extended Chain Analogs

Key Findings :

Activité Biologique

Ethyl 4-(2-fluorophenyl)-4-oxobutyrate is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorophenyl group attached to a 4-oxobutanoate moiety. Its molecular formula is , with a molecular weight of approximately 224.21 g/mol. The fluorine substitution on the phenyl ring significantly influences its reactivity and biological properties.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. The exact pathways involved in its action remain under investigation, but preliminary studies suggest that it may inhibit certain enzymes or modulate receptor activity, leading to various biological effects such as antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that this compound can reduce inflammation markers in cellular models, indicating its potential application in treating inflammatory diseases.

Study on Antimicrobial Activity

A study conducted by researchers at a pharmaceutical lab evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter greater than 15 mm at a concentration of 100 µg/mL, highlighting the compound's effectiveness .

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 100 |

| Escherichia coli | 15 | 100 |

Anti-inflammatory Study

Another study focused on the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential for therapeutic use in inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.